
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide, also known as DPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPPB belongs to the class of compounds known as CB2 agonists, which have been found to have anti-inflammatory, analgesic, and neuroprotective effects.
Wirkmechanismus
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide acts as a selective agonist of CB2 receptors, which are part of the endocannabinoid system. CB2 receptors are primarily expressed in immune cells, but are also found in other tissues, including the brain. Activation of CB2 receptors by this compound leads to a cascade of signaling events that result in the modulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of cytokine production, the inhibition of inflammatory cell migration, and the reduction of oxidative stress in the brain. This compound has also been shown to have analgesic effects, which may be mediated by the activation of CB2 receptors in the peripheral nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide, including the development of more potent and selective CB2 agonists, the investigation of the effects of this compound on other systems in the body, and the exploration of the potential therapeutic applications of this compound in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-(1-propyl-4-piperidinyl)butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. This compound has been shown to have anti-inflammatory effects by activating CB2 receptors, which are predominantly expressed in immune cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-propylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-5-11-22-12-9-17(10-13-22)21-20(23)19(6-2)24-18-8-7-15(3)16(4)14-18/h7-8,14,17,19H,5-6,9-13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTIXLCVCPRVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(CC)OC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbonitrile trifluoroacetate](/img/structure/B4430021.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4430027.png)


![2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4430050.png)
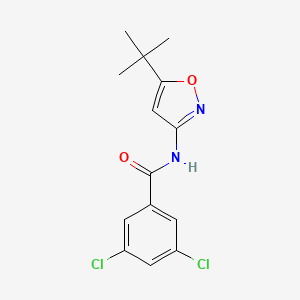
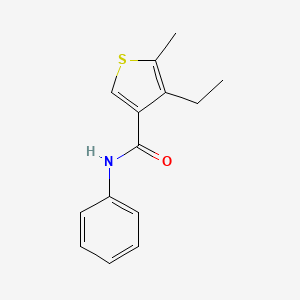
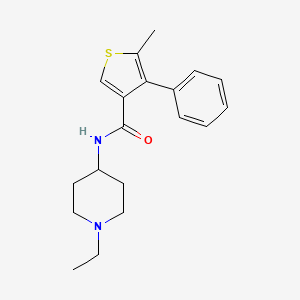
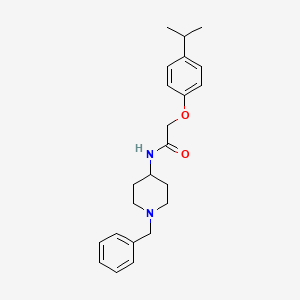
![4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430084.png)
![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B4430090.png)
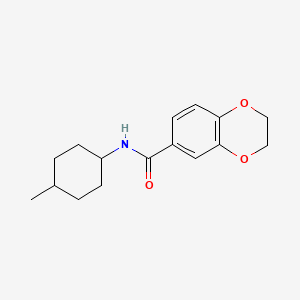
![1-(4-methoxyphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430098.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430100.png)